6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde
Overview
Description
6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of indene, featuring a bromine atom at the 6th position and an aldehyde group at the 5th position of the indene ring.
Mechanism of Action
Target of Action
6-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the bromination of 2,3-dihydro-1H-indene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, where the brominated indene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol or other suitable nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-bromo-2,3-dihydro-1H-indene-5-methanol.
Substitution: 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde.
Scientific Research Applications
6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1H-indene-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with a methoxy group instead of a bromine atom.
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the indene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological activities .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCMOQZKKKXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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